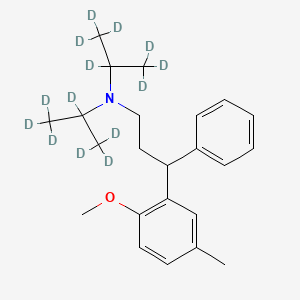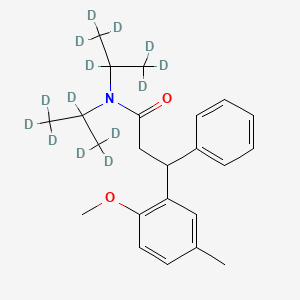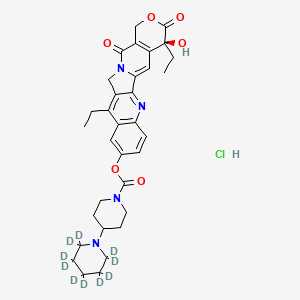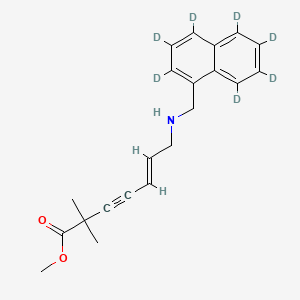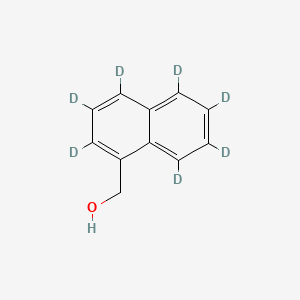
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of a maleimide group, which is highly reactive towards thiol groups, making it useful in bioconjugation and crosslinking reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide typically involves the reaction of 6-aminohexanoic acid with tert-butyl chloroformate to form the t-Boc protected amino acid. This intermediate is then reacted with N-(2-maleimidoethyl)amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assurance process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Hydrolysis: The t-Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) are commonly employed to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major products are thioether-linked conjugates.
Hydrolysis: The major product is the free amine derivative of the compound.
Applications De Recherche Scientifique
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in protein labeling and detection studies.
Medicine: Utilized in the development of drug delivery systems and bioconjugates.
Industry: Applied in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide involves the formation of covalent bonds with thiol groups on proteins or other biomolecules. This interaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting thioether bonds are stable and resistant to hydrolysis, making them ideal for bioconjugation applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Maleimidoethyl)-5-dimethylamino-1-naphthalenesulfonamide
- N-(2-Maleimidoethyl)-ethylenediamine-N,N,N’,N’-tetraacetic acid, Monoamide
- N-(2-Maleimidoethyl)-diethylenetriaminepentaacetic acid, Monoamide
Uniqueness
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is unique due to its specific structure, which combines a maleimide group with a t-Boc protected aminohexanamide. This combination allows for selective reactivity and stability, making it particularly useful in applications requiring precise bioconjugation and crosslinking.
Propriétés
IUPAC Name |
tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAILOIXILPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662061 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-36-1 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



